![molecular formula C17H21NO3 B3021011 1-(3-ethoxypropyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid CAS No. 879329-78-9](/img/structure/B3021011.png)
1-(3-ethoxypropyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid
Overview
Description
1-(3-Ethoxypropyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, also known as EPMPCA, is a chemical compound that has been extensively studied due to its potential applications in the field of medicine and biochemistry. EPMPCA is a derivative of pyrrole and is formed by the condensation of 1-(3-ethoxypropyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxaldehyde and ethyl acetate. This compound has been studied for its potential applications in the synthesis of pharmaceuticals, as well as its potential as a therapeutic agent.
Scientific Research Applications
- Application : Researchers have developed a catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters using a radical approach. This protocol enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown .
- Application : Researchers synthesized 20 new derivatives and evaluated their in vitro antibacterial activities against both Gram-positive and Gram-negative bacteria. Preliminary mechanism-of-action studies were also conducted .
- Application : The catalytic protodeboronation method allows for formal anti-Markovnikov alkene hydromethylation. This transformation can be applied to various substrates, including natural products like (−)-Δ8-THC and cholesterol .
- Application : The protodeboronation reaction was employed in the formal total synthesis of δ-®-coniceine and indolizidine 209B, demonstrating its utility in constructing intricate structures .
Organic Synthesis and Protodeboronation
Antibacterial Activity and Derivatives
Hydromethylation of Alkenes
Total Synthesis of Natural Products
Industrial Applications
properties
IUPAC Name |
1-(3-ethoxypropyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-3-21-11-7-10-18-13(2)15(17(19)20)12-16(18)14-8-5-4-6-9-14/h4-6,8-9,12H,3,7,10-11H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJAEKOJQDQXRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=C(C=C1C2=CC=CC=C2)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-ethoxypropyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.